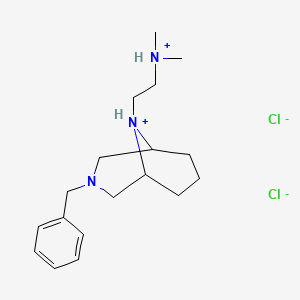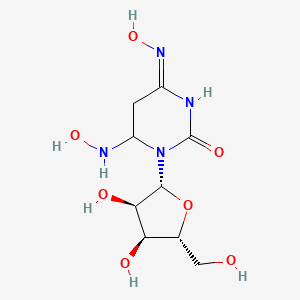
N(4)-Hydroxy-5,6-dihydro-6-hydroxyaminodeoxycytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(4)-Hydroxy-5,6-dihydro-6-hydroxyaminodeoxycytidine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of hydroxy and hydroxyamino groups attached to a deoxycytidine backbone, which imparts distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N(4)-Hydroxy-5,6-dihydro-6-hydroxyaminodeoxycytidine typically involves multi-step organic synthesis The process begins with the protection of the hydroxyl groups on the deoxycytidine molecule, followed by selective introduction of the hydroxyamino group at the 6-position The final step involves deprotection to yield the target compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N(4)-Hydroxy-5,6-dihydro-6-hydroxyaminodeoxycytidine undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso derivatives.
Reduction: Reduction of the hydroxyamino group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted deoxycytidine analogs.
Applications De Recherche Scientifique
N(4)-Hydroxy-5,6-dihydro-6-hydroxyaminodeoxycytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of nucleoside analogs and other complex molecules.
Biology: Studied for its potential role in DNA modification and repair mechanisms.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological tools.
Mécanisme D'action
The mechanism of action of N(4)-Hydroxy-5,6-dihydro-6-hydroxyaminodeoxycytidine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. The hydroxyamino group can form hydrogen bonds with complementary bases, leading to mismatches and potential mutagenesis. This property is exploited in antiviral and anticancer therapies to inhibit the proliferation of rapidly dividing cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Azacytidine: Another nucleoside analog with anticancer properties.
Cytarabine: Used in the treatment of certain leukemias.
Gemcitabine: A nucleoside analog used as chemotherapy.
Uniqueness
N(4)-Hydroxy-5,6-dihydro-6-hydroxyaminodeoxycytidine is unique due to the presence of both hydroxy and hydroxyamino groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable hydrogen bonds and participate in diverse chemical reactions makes it a versatile compound in research and therapeutic applications.
Propriétés
Numéro CAS |
3257-97-4 |
|---|---|
Formule moléculaire |
C9H16N4O7 |
Poids moléculaire |
292.25 g/mol |
Nom IUPAC |
(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(hydroxyamino)-4-hydroxyimino-1,3-diazinan-2-one |
InChI |
InChI=1S/C9H16N4O7/c14-2-3-6(15)7(16)8(20-3)13-5(12-19)1-4(11-18)10-9(13)17/h3,5-8,12,14-16,18-19H,1-2H2,(H,10,11,17)/t3-,5?,6-,7-,8-/m1/s1 |
Clé InChI |
BKKUAMUDQDCZGN-XBNQCIRNSA-N |
SMILES isomérique |
C\1C(N(C(=O)N/C1=N/O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)NO |
SMILES canonique |
C1C(N(C(=O)NC1=NO)C2C(C(C(O2)CO)O)O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Benzoyloxycyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide](/img/structure/B13745212.png)
![6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione](/img/structure/B13745215.png)
![(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(3-methylbutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-3-(3-methylbutyl)benzo[e]indole;hexafluorophosphate](/img/structure/B13745221.png)
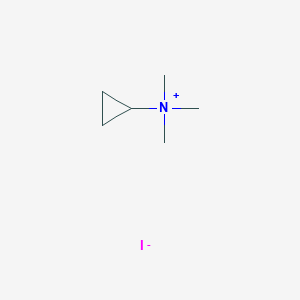

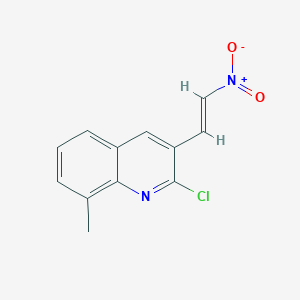
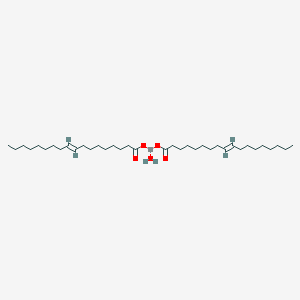
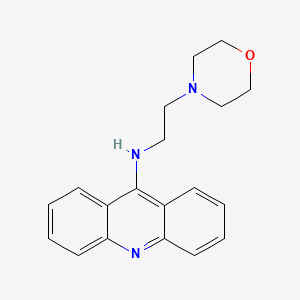
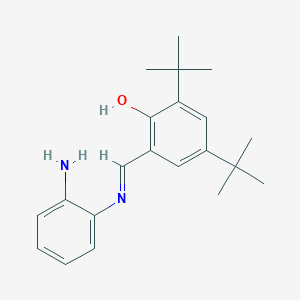
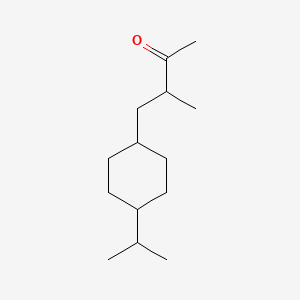
![2-[4-(4-azaniumylbutyl)-2-methoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13745267.png)
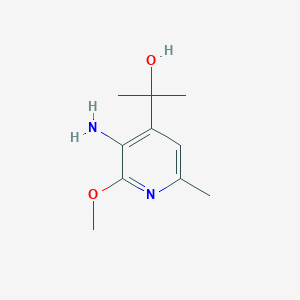
![5,5'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid](/img/structure/B13745276.png)
